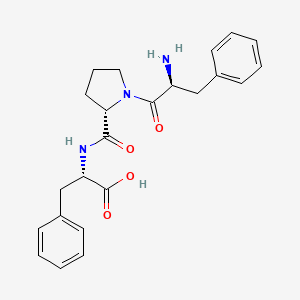

Phe-Pro-Phe

Description

Structure

3D Structure

Properties

CAS No. |

58705-26-3 |

|---|---|

Molecular Formula |

C23H27N3O4 |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C23H27N3O4/c24-18(14-16-8-3-1-4-9-16)22(28)26-13-7-12-20(26)21(27)25-19(23(29)30)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,24H2,(H,25,27)(H,29,30)/t18-,19-,20-/m0/s1 |

InChI Key |

CKJACGQPCPMWIT-UFYCRDLUSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Supramolecular Architectonics of the Pro-Phe-Phe (PFF) Tripeptide

Executive Summary

The Pro-Phe-Phe (PFF) tripeptide represents a critical anomaly in peptide nanotechnology. While the diphenylalanine (FF) motif—derived from the Alzheimer’s

Recent landmark studies (notably Bera et al., Nature Materials 2019) have revealed that PFF does not form standard

Part 1: Molecular Mechanics of Assembly

The "Dry Interface" Hypothesis

The self-assembly of PFF is driven by a conflict between two opposing forces: the stacking propensity of the Phenylalanine residues and the conformational rigidity of the Proline residue.

-

Proline (The Breaker/Turner): Unlike other amino acids, the cyclic structure of Proline locks the

dihedral angle (approx. -65°), preventing the formation of infinite, flat -

Phenylalanine-Phenylalanine (The Zipper): The FF motif seeks to maximize

- -

The Result (Helical Sheets): To accommodate both the Proline kink and the Phe stacking, the peptides arrange into a helical-like sheet. The critical stabilizing force is the exclusion of water from the space between the Phe rings of mating sheets, creating a "dry interface."

Mechanistic Pathway

The assembly follows a nucleation-dependent polymerization mechanism, distinct from the rapid precipitation seen in unconstrained hydrophobic peptides.

Figure 1: The hierarchical assembly pathway of PFF, highlighting the transition from disordered monomers to dry-interface stabilized structures.

Part 2: Critical Experimental Protocols

To achieve reproducible PFF structures, researchers must control the kinetics of mixing and solvent polarity. The "Solvent Switch" method is the industry standard for generating homogeneous nanostructures.

Reagents & Preparation

-

Peptide: L-Pro-L-Phe-L-Phe (Purity > 98%, lyophilized).

-

Solvent A (Good Solvent): 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[2] Note: HFIP breaks pre-existing aggregates.

-

Solvent B (Anti-Solvent): Ultra-pure water (18.2 M

The Solvent Switch Protocol (Step-by-Step)

| Step | Action | Critical Parameter | Mechanistic Rationale |

| 1 | Dissolution | Dissolve PFF in HFIP to 100 mg/mL. | Monomerization: HFIP disrupts H-bonds, ensuring a true monomeric starting state. |

| 2 | Filtration | Filter through 0.22 | Seed Removal: Removes pre-existing nuclei that could cause heterogeneous kinetics. |

| 3 | Dilution (Trigger) | Inject HFIP stock into water (Final conc: 1-5 mg/mL). | Supersaturation: Rapid polarity change forces hydrophobic collapse. |

| 4 | Aging | Incubate at 25°C for 24-48 hours. | Ostwald Ripening: Allows metastable aggregates to reorganize into thermodynamically stable helical sheets. |

| 5 | Verification | Check for birefringence (Polarized Microscopy). | Crystallinity: PFF assemblies are highly crystalline/ordered compared to amorphous aggregates. |

Alternative: pH-Triggered Gelation

For hydrogel applications (often using Fmoc-PFF variants), a pH switch is preferred to ensure homogeneity.

-

Dissolve peptide in dilute NaOH (pH ~10.5).

-

Add Glucono-

-lactone (GdL) . -

GdL slowly hydrolyzes to gluconic acid, lowering pH uniformly.[1][3]

-

Result: Homogeneous hydrogel network without kinetic traps caused by rapid acid addition.

Part 3: Characterization & Validation

Trustworthiness in supramolecular chemistry relies on orthogonal validation. You must prove structure (microscopy), conformation (spectroscopy), and mechanical integrity (rheology).

Structural Characterization Workflow

Figure 2: Orthogonal characterization workflow to validate PFF assembly.

Key Data Signatures

-

Circular Dichroism (CD): Unlike the typical

-sheet signal (min at 218 nm), PFF often shows a spectrum resembling polyproline II (PPII) or unique helical signatures depending on the exact solvent conditions, often with a positive band near 220nm or shifted minima, indicating the "helical-like" arrangement. -

X-Ray Diffraction (XRD): Look for a sharp reflection corresponding to the inter-sheet distance (approx 10-14 Å) and the

-

Part 4: Applications & Implications[1][4][5][6]

The PFF motif is not just a structural curiosity; its "dry interface" mechanism confers unique material properties:

-

Piezoelectricity: The lack of centrosymmetry in the helical packing allows for significant piezoelectric responses, making PFF suitable for bio-compatible energy harvesting.

-

Mechanical Rigidity: The dry mating interface creates structures with Young's moduli often exceeding those of standard amyloid fibers (approx. 3-10 GPa).

-

Antimicrobial Activity: Similar to PSM

3, the amphiphilic nature of PFF assemblies can disrupt bacterial membranes, though this often requires cationic modifications (e.g., PFF-Lys).

References

-

Bera, S., et al. (2019).[1] "Rigid helical-like assemblies from a self-aggregating tripeptide."[1] Nature Materials, 18, 503–509.[1] Link[1]

- Core Reference: Establishes the dry interface mechanism and helical sheet structure.

-

Marchesan, S., et al. (2015). "Unlocking the diversity of the phe-phe motif for supramolecular materials." Nanoscale, 7, 16691-16696. Link

- Context: Discusses the broader FF motif and the role of chirality and constraints.

-

Adler-Abramovich, L. & Gazit, E. (2014). "The physical properties of supramolecular peptide assemblies: from building block association to technological applications." Chemical Society Reviews, 43, 6976-6993. Link

- Application: Reviews the technological applications of peptide assemblies including piezoelectricity.

-

Tao, K., et al. (2017). "Bioinspired Peptide Nanomaterials for Energy Harvesting." Advanced Materials, 29, 1701705. Link

Sources

Phe-Pro-Phe: Structural Dynamics, Stability, and Hydrolytic Pathways

Topic: Phe-Pro-Phe Peptide Bond Stability and Hydrolysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound triad represents a unique structural motif in peptide chemistry, characterized by a "Janus-faced" stability profile. While the Phe-Pro (N-terminal) imide bond confers exceptional resistance to classical proteolysis (e.g., chymotrypsin) due to steric hindrance and orbital misalignment, the Pro-Phe (C-terminal) bond serves as a highly specific target for Prolyl Oligopeptidases (POP).

This guide dissects the physicochemical properties of this sequence, focusing on the cis/trans isomerization kinetics driven by aromatic stacking (

Structural Dynamics & Isomerization

The Proline Kink and Imide Bond

Unlike standard amide bonds, the Phe-Pro bond involves a secondary amine, forming an imide bond . This lacks the amide hydrogen required for typical hydrogen bonding patterns (e.g.,

Cis-Trans Isomerization

The partial double-bond character of the peptide bond usually restricts amino acids to the trans conformation (

Specific Impact of Phenylalanine (Phe): In the this compound sequence, the flanking aromatic rings stabilize the cis isomer through non-covalent interactions:

-

CH-

Interaction: The Proline ring protons interact with the -

Hydrophobic Shielding: The two Phe side chains can stack, effectively "caging" the Proline and retarding the rate of isomerization (

at 25°C).

Critical Insight: This slow isomerization is often the rate-limiting step in protein folding and can create "conformational heterogeneity" in HPLC chromatograms (seen as peak splitting or broadening).

Hydrolysis Mechanisms

A. Chemical Hydrolysis (Acid/Base)

The this compound sequence exhibits high chemical stability compared to standard aliphatic peptides.

-

Acid Hydrolysis: The protonation of the Proline nitrogen is sterically hindered by the preceding Phe ring. Furthermore, the lack of an amide hydrogen on the Phe-Pro bond prevents the formation of certain tautomeric intermediates that facilitate acid catalysis.

-

Base Hydrolysis: The electron-rich aromatic rings of Phe repel nucleophilic attack (

) on the carbonyl carbons, acting as a steric and electronic shield.

B. Enzymatic Degradation (The Specificity Switch)

This is the most critical factor for drug design. The triad acts as a "stop signal" for some enzymes and a "target" for others.

| Enzyme Class | Target Bond | Outcome on this compound | Mechanism |

| Serine Proteases (e.g., Chymotrypsin) | Phe-Pro | Resistant | Chymotrypsin targets aromatics (Phe), but the Proline residue prevents the peptide backbone from fitting into the oxyanion hole. |

| DPP-IV (Dipeptidyl Peptidase IV) | Phe-Pro | Cleavage (If N-term) | If the sequence is |

| Prolyl Oligopeptidase (POP) | Pro-Phe | Cleavage | POP specifically recognizes the Proline structure and cleaves the C-terminal bond (Pro-Phe). |

| Carboxypeptidases | Pro-Phe | Susceptible | Can cleave the C-terminal Phe if it has a free carboxyl group. |

Visualization: Hydrolytic Pathways

The following diagram maps the fate of the this compound triad under different conditions.

Figure 1: Differential cleavage susceptibility of the this compound motif. Note the resistance to general serine proteases like Chymotrypsin.

Experimental Protocols

Protocol A: Enzymatic Stability Assay (POP vs. Chymotrypsin)

Objective: To validate the resistance of the Phe-Pro bond and susceptibility of the Pro-Phe bond.

Materials:

-

Substrate: Acetyl-Phe-Pro-Phe-pNA (p-nitroanilide chromogenic substrate).

-

Enzymes:

-Chymotrypsin (Sigma), Prolyl Oligopeptidase (Recombinant). -

Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

Workflow:

-

Preparation: Dissolve substrate to 1 mM in DMSO. Dilute to 100

M in Buffer. -

Incubation:

-

Well A: Substrate + Buffer (Blank).

-

Well B: Substrate + Chymotrypsin (10 units).

-

Well C: Substrate + POP (0.1 units).

-

-

Measurement: Monitor absorbance at 405 nm (release of pNA) continuously for 60 minutes at 37°C.

-

Validation:

-

Chymotrypsin: Should show

(Stable). -

POP: Should show linear increase in

.

-

Protocol B: HPLC-MS Kinetic Analysis of Degradation

Objective: To identify cleavage products and quantify half-life (

Workflow Diagram:

Figure 2: Sample preparation workflow for kinetic analysis.

Step-by-Step:

-

Incubation: Spike this compound peptide (10

M) into human plasma or liver homogenate. Incubate at 37°C. -

Sampling: At

min, remove 50 -

Quenching: Immediately add 150

L ice-cold Acetonitrile containing 1% Formic Acid. (Acid stops enzymatic activity; ACN precipitates plasma proteins). -

Separation: Centrifuge at 14,000 x g for 10 min.

-

Analysis: Inject 10

L supernatant onto a C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse).-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

-

-

Detection (MS): Monitor parent ion

and specific fragments (Phe-Pro fragment ion).

Implications for Drug Design

-

Bioavailability: The this compound motif is generally stable in the stomach (low pH, pepsin specificity is broad but hindered by Pro). However, it is rapidly metabolized in the blood by POP and DPP-IV.

-

Peptidomimetics: To increase stability, consider:

-

N-methylation of the Phenylalanine.

-

Substitution of Proline with 4-fluoroproline (alters the cis/trans ratio and electronic properties).

-

Using D-amino acids (e.g., Phe-D-Pro-Phe) to completely abolish enzymatic recognition.

-

References

-

Dasgupta, B., et al. (2007).[1] "Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif." FEBS Letters. Link

-

Polgár, L. (2002). "The prolyl oligopeptidase family."[2] Cellular and Molecular Life Sciences. Link

-

Brandts, J. F., et al. (1975). "The cis-trans isomerization of peptide bonds in small peptides."[1][3] Biochemistry. Link

-

Fischer, G. (2000). "Chemical aspects of peptide bond isomerization." Chemical Society Reviews. Link

-

Mentlein, R. (1999). "Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides and cytokines." Regulatory Peptides. Link

Sources

A Deep Dive into the Solubility of Phe-Pro-Phe in Organic Solvents: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of peptides is a critical first step in a multitude of applications, from synthetic chemistry to formulation and biological assays. This guide provides an in-depth technical exploration of the solubility of the tripeptide L-Phenylalanyl-L-prolyl-L-phenylalanine (Phe-Pro-Phe), offering both theoretical insights and practical, field-proven methodologies. We will move beyond simple solvent lists to dissect the causality behind experimental choices, ensuring a robust and reproducible approach to handling this hydrophobic peptide.

The Physicochemical Landscape of this compound

The solubility of a peptide is fundamentally dictated by its amino acid composition and sequence.[1][2] this compound is a tripeptide with the sequence Phenylalanine-Proline-Phenylalanine.

Amino Acid Composition:

-

Phenylalanine (Phe): A nonpolar, hydrophobic amino acid due to its aromatic benzyl side chain.[3] The presence of two Phe residues significantly contributes to the overall hydrophobicity of the peptide.

-

Proline (Pro): Unique among the 20 common amino acids, proline's side chain forms a cyclic structure with its own backbone amide nitrogen. This rigid structure disrupts the formation of regular secondary structures like alpha-helices and beta-sheets, which can sometimes increase a peptide's solubility by preventing aggregation.[2]

Overall Molecular Characteristics:

Based on its composition, this compound is classified as a hydrophobic peptide. Peptides with a high proportion of hydrophobic residues (generally 50% or more) are often poorly soluble in aqueous solutions and necessitate the use of organic solvents.[4][5] The presence of two bulky, nonpolar phenylalanine residues is the primary driver of its low aqueous solubility.

A key aspect to consider is the peptide's charge. To determine the overall charge, we can assign values to the ionizable groups.[5] At a neutral pH, the N-terminal amine group has a +1 charge, and the C-terminal carboxyl group has a -1 charge. With no charged side chains, the overall net charge of this compound is zero. For neutral peptides with a low percentage of charged residues relative to the total number of amino acids, organic solvents are generally recommended for solubilization.

Strategic Solvent Selection for a Hydrophobic Peptide

The selection of an appropriate solvent is a critical, and often empirical, process. The guiding principle is to match the polarity of the solvent with the polarity of the peptide. Given the hydrophobic nature of this compound, polar aprotic solvents are typically the first choice.

Recommended Organic Solvents for this compound:

-

Dimethyl Sulfoxide (DMSO): Often the initial solvent of choice for hydrophobic peptides due to its strong solubilizing power and relatively low toxicity in many biological assays.[1][4]

-

Dimethylformamide (DMF): Another powerful polar aprotic solvent suitable for dissolving hydrophobic peptides.[4][6]

-

Acetonitrile (ACN): A less polar solvent than DMSO and DMF, but can be effective, particularly for peptides that are not extremely hydrophobic. It is also volatile, which can be advantageous for removal but challenging for maintaining accurate concentrations.[4]

-

Alcohols (Methanol, Ethanol, Isopropanol): These protic solvents can also be used, but their effectiveness for highly hydrophobic peptides may be lower than that of DMSO or DMF.[2][6]

A Systematic Approach to Solvent Testing:

It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.[1][4] This prevents the potential loss of valuable material if the chosen solvent is ineffective. The following workflow provides a structured approach to identifying a suitable solvent system.

Caption: A stepwise workflow for the systematic testing of organic solvents for this compound solubilization.

Experimental Protocol for Determining this compound Solubility

The following protocol outlines a robust method for determining the solubility of this compound in a chosen organic solvent. This method is a form of a Turbidity Solubility Assay (TSA), which allows for a rapid assessment using a small amount of peptide.[7]

Materials:

-

Lyophilized this compound

-

Selected organic solvents (e.g., DMSO, DMF, Acetonitrile)

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator

-

Spectrophotometer or nephelometer (optional, for quantitative measurement)

Step-by-Step Methodology:

-

Preparation: Allow the lyophilized this compound to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.[4]

-

Initial Dissolution Attempt:

-

Weigh a small, precise amount of this compound (e.g., 1 mg) into a clean microcentrifuge tube.

-

Add a minimal, measured volume of the primary organic solvent (e.g., 10 µL of DMSO).

-

Vortex the tube vigorously for 1-2 minutes.

-

-

Visual Inspection and Sonication:

-

Visually inspect the solution against a light source. A clear solution indicates complete dissolution. If the solution is cloudy, contains visible particles, or has formed a gel, the peptide is not fully dissolved.

-

If not fully dissolved, sonicate the sample for 5-10 minutes.[4] Sonication can help break up aggregates and facilitate dissolution.

-

Re-inspect the solution.

-

-

Incremental Solvent Addition:

-

If the peptide remains insoluble, add small, incremental volumes of the organic solvent (e.g., 5-10 µL at a time), vortexing and sonicating after each addition, until the peptide is fully dissolved.

-

Record the total volume of solvent required to dissolve the peptide. This will give an approximate solubility in the pure organic solvent.

-

-

Aqueous Dilution (if required for the final application):

-

Once the peptide is fully dissolved in the organic solvent, slowly add the desired aqueous buffer dropwise while continuously vortexing. This gradual dilution is crucial to prevent the peptide from precipitating out of the solution due to a sudden change in polarity.

-

Visually monitor for any signs of precipitation (cloudiness). If precipitation occurs, it indicates that the final concentration in the mixed solvent system is above the peptide's solubility limit.

-

-

Centrifugation: Before use in any application, it is good practice to centrifuge the peptide solution to pellet any undissolved micro-aggregates.[1]

Data Presentation:

| Solvent System | Maximum Achieved Concentration (mg/mL) without Precipitation | Observations |

| 100% DMSO | > 50 | Clear, colorless solution |

| 100% DMF | > 50 | Clear, colorless solution |

| 100% Acetonitrile | 10 - 20 | May require sonication |

| 50% Acetonitrile in Water | < 1 | Significant precipitation observed |

| 10% DMSO in PBS | 1 - 5 | Dependent on final pH and buffer components |

Factors Influencing this compound Solubility

Several factors beyond the choice of solvent can impact the solubility of this compound:

-

Temperature: Gently warming the solution can sometimes increase the solubility of a peptide.[1][6] However, excessive heat should be avoided to prevent peptide degradation. A temperature of less than 40°C is generally recommended.[4]

-

pH: While this compound is neutral, the pH of the final aqueous solution can influence the charge of the terminal groups. However, for such a hydrophobic peptide, the effect of pH on solubility is likely to be less pronounced than for peptides with ionizable side chains.[1]

-

Aggregation: this compound, due to its aromatic residues, may have a tendency to aggregate via π-π stacking interactions between the phenyl rings. The inclusion of proline can help mitigate this to some extent by disrupting regular secondary structures.[2] If aggregation is suspected, the use of chaotropic agents (in applications where they are tolerated) or modifications to the peptide sequence could be considered.

Conclusion and Best Practices

The successful solubilization of the hydrophobic tripeptide this compound hinges on a systematic and informed approach to solvent selection and handling. Due to its high content of nonpolar amino acid residues, the use of strong organic solvents such as DMSO or DMF is highly recommended as the initial step. Subsequent dilution into aqueous buffers must be performed with care to avoid precipitation.

By understanding the physicochemical properties of this compound and adhering to the detailed experimental protocols outlined in this guide, researchers can confidently prepare soluble and stable stock solutions, ensuring the reliability and reproducibility of their downstream applications. Remember to always start with a small amount of your valuable peptide for solubility testing to determine the optimal conditions for your specific experimental needs.

References

- M.J. O'Neil (ed.)

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7020642, Phe-Pro. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6351946, Pro-Phe. Retrieved from [Link].

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link].

-

GenScript. (n.d.). Peptide Solubility Testing. Retrieved from [Link].

-

Wikipedia. (2024, January 29). Phenylalanine. Retrieved from [Link].

-

ACS Publications. (2019). Solubility of l-Phenylalanine Anhydrous and Monohydrate Forms: Experimental Measurements and Predictions. Journal of Chemical & Engineering Data. Retrieved from [Link].

-

ACS Publications. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link].

-

PubMed. (1991). Prediction and improvement of protected peptide solubility in organic solvents. Retrieved from [Link].

-

Technology Networks. (2025, April 1). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved from [Link].

-

ResearchGate. (n.d.). a) Chemical structure of Pro‐Phe‐Phe and Hyp‐Phe‐Phe. b) Single‐crystal... Retrieved from [Link].

Sources

- 1. jpt.com [jpt.com]

- 2. bachem.com [bachem.com]

- 3. Phenylalanine - Wikipedia [en.wikipedia.org]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

Thermogravimetric Analysis of Phe-Pro-Phe (FPF): Stability Profiling & Kinetic Characterization

Content Type: Technical Guide | Version: 1.0 Audience: Pharmaceutical Scientists, Formulation Engineers, and Polymer Chemists

Executive Summary

The tripeptide Phenylalanine-Proline-Phenylalanine (Phe-Pro-Phe, or FPF) represents a critical class of self-assembling peptides used in hydrogel scaffolds and drug delivery systems.[1] Its thermal stability is governed not just by peptide bond strength, but by the specific susceptibility of the Phe-Pro sequence to undergo intramolecular cyclization (diketopiperazine formation) prior to gross pyrolysis.

This guide provides a rigorous framework for characterizing FPF using Thermogravimetric Analysis (TGA). Unlike standard small-molecule protocols, this workflow accounts for the complex volatile release (bound water vs. structural water) and the specific kinetic degradation pathways inherent to proline-containing peptides.

Physicochemical Context & Degradation Mechanisms[2][3][4][5][6][7]

Structural Vulnerabilities

FPF contains a central Proline residue, which introduces a rigid kink in the peptide backbone. This restricts conformational freedom but creates a "hotspot" for thermal degradation.

-

Hydrophobicity: The flanking Phenylalanine residues create distinct hydrophobic domains, often trapping solvent molecules (water/ethanol) deep within self-assembled nanotubular structures.

-

The Proline Effect: Sequences with a penultimate Proline are kinetically prone to diketopiperazine (DKP) formation .[2] Upon heating, the N-terminal amine can nucleophilically attack the carbonyl carbon of the second residue, cleaving the peptide bond and releasing a cyclic dipeptide (cyclo-Phe-Pro).

The Degradation Pathway

Understanding the mechanism is prerequisite to interpreting the TGA curve.

Figure 1: Thermal degradation pathway of this compound, highlighting the critical cyclization step characteristic of proline-containing peptides.

Experimental Protocol: High-Resolution TGA

Standard TGA ramps (e.g., 20°C/min) often merge the dehydration and cyclization events in peptides. The following protocol utilizes modulated or slow-ramp conditions to resolve these overlapping mass loss events.

Instrument Configuration

| Parameter | Setting | Rationale |

| Crucible | Alumina ( | Platinum may catalyze oxidative degradation or alloy with peptide residues at high T. Alumina is inert. |

| Purge Gas | Nitrogen ( | Flow: 50 mL/min. Prevents oxidation, isolating thermal decomposition (pyrolysis) events. |

| Protective Gas | Nitrogen ( | Flow: 20 mL/min. Protects the microbalance from volatile condensates (DKPs are volatile). |

| Sample Mass | 2.0 – 5.0 mg | Balances signal-to-noise ratio with thermal lag. Keep sample bed thin to prevent thermal gradients. |

The "Step-Isotherm" Method (Recommended)

Instead of a linear ramp, use a stepwise approach to equilibrate moisture loss.

-

Equilibration: Hold at 25°C for 5 min.

-

Drying Segment: Ramp 5°C/min to 120°C.

-

Isothermal Hold: Hold at 120°C for 10 min (Ensures complete removal of bound water).

-

Decomposition Ramp: Ramp 10°C/min to 600°C.

-

Burn-off (Optional): Switch to Air/Oxygen at 600°C, ramp to 800°C (Quantifies inorganic residue/ash).

Data Interpretation & Kinetic Analysis

The Thermogram Profile

A typical FPF TGA curve (Mass % vs. Temperature) exhibits three distinct zones:

| Zone | Temperature Range | Mass Loss % | Event Interpretation |

| I | RT – 120°C | 2 – 8% | Desolvation. Loss of surface water and structural water trapped in the peptide lattice. |

| II | 210°C – 280°C | 40 – 60% | Primary Degradation. Cleavage of the peptide backbone via DKP formation (Cyclo-Phe-Pro release). |

| III | 300°C – 500°C | Residual | Pyrolysis. Random bond scission of remaining side chains and char formation. |

Kinetic Analysis (Flynn-Wall-Ozawa Method)

To determine the shelf-life stability of FPF, you must calculate the Activation Energy (

The FWO Equation:

Workflow:

-

Extract the temperature (

) at a fixed conversion ( -

Plot

(y-axis) vs. -

The slope of the line is

.[3] -

Result: High

(>150 kJ/mol) indicates high solid-state stability.

Figure 2: Workflow for determining Kinetic Activation Energy (

Troubleshooting & Validation

Common Artifacts

-

"The Bubbling Effect": If the sample mass is too high (>10mg), the peptide may melt before degrading. Trapped volatiles causing bubbling will appear as "noise" or jagged lines in the derivative (DTG) signal.

-

Fix: Reduce mass to 2mg or use a hermetically sealed pan with a laser-drilled pinhole (self-generated atmosphere).

-

-

Sublimation vs. Degradation: Cyclic dipeptides (DKPs) can sublime. If the mass loss is 100% with no char, the sample might have sublimed rather than decomposed.

-

Validation: Run a DSC (Differential Scanning Calorimetry) in parallel. An endotherm followed immediately by mass loss suggests sublimation/evaporation.

-

System Validation

Before running valuable FPF samples, validate the system using Calcium Oxalate Monohydrate . It has three distinct, stoichiometric mass loss steps (Water, CO,

References

-

Guideline on Stability Testing: International Council for Harmonisation (ICH).[4] Stability Testing of New Drug Substances and Products Q1A(R2).

-

Peptide Degradation Mechanisms: Griehl, C., et al. "Thermal degradation of peptides and formation of diketopiperazines." Journal of Peptide Science.

-

TGA Kinetic Methods: Vyazkovin, S., et al.

-

Self-Assembly of Phe-Phe: Gazit, E. "Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization."[1] Chemical Society Reviews.

-

General TGA Principles: Mettler Toledo. Thermal Analysis of Pharmaceuticals.

Sources

- 1. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Theoretical and analyzed data related to thermal degradation kinetics of poly (L-lactic acid)/chitosan-grafted-oligo L-lactic acid (PLA/CH-g-OLLA) bionanocomposite films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pengtingpeptide.com [pengtingpeptide.com]

Whitepaper: A Toxicological Deep Dive into Phe-Pro-Phe Derivatives: From Mechanistic Insights to Regulatory Strategy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the tripeptide Phenylalanine-Proline-Phenylalanine (Phe-Pro-Phe) represent a burgeoning class of bioactive molecules with significant therapeutic promise, particularly in oncology.[1][2] However, their progression from bench to bedside is critically dependent on a thorough and nuanced understanding of their potential toxicity. This guide provides a comprehensive framework for the toxicological evaluation of this compound derivatives, moving beyond rote protocol recitation to explore the causal reasoning behind experimental design. We will dissect potential toxicity mechanisms, outline a multi-tiered evaluation workflow encompassing in silico, in vitro, and in vivo methodologies, and contextualize these efforts within the current regulatory landscape. This document serves as a strategic manual for researchers and drug developers to design robust, self-validating toxicology programs that ensure patient safety and streamline regulatory approval.

Introduction: The Double-Edged Sword of this compound Structures

The unique structural motif of this compound, characterized by bulky, aromatic phenylalanine residues flanking a rigid proline, imparts a distinct conformational signature. This structure is often associated with potent biological activity, including cytotoxic effects against various cancer cell lines.[2] For instance, cyclic peptides containing a Pro-Pro-Phe-Phe sequence have demonstrated significant activity against melanoma cells.[1] However, the very features that confer therapeutic efficacy can also be harbingers of toxicity.

The constituent amino acid, Phenylalanine (Phe), when present in high concentrations, is known to induce significant oxidative stress, leading to lipid peroxidation and impaired neuronal development, as evidenced by the pathophysiology of Phenylketonuria (PKU).[3][4][5] Furthermore, the aggregation-prone nature of the Pro-Phe-Phe sequence itself raises flags for potential amyloid-like toxicity mechanisms.[6][7] This inherent duality necessitates a proactive and deeply analytical approach to toxicological assessment.

Foundational Toxicity: Potential Mechanisms of Action

A robust toxicological assessment is built upon a mechanistic hypothesis. For this compound derivatives, toxicity can manifest through several pathways, often intertwined.

-

Oxidative Stress: Drawing from the known effects of excess phenylalanine, a primary hypothesis is the induction of oxidative stress.[4] The aromatic rings of Phe residues can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS). An overabundance of ROS can overwhelm cellular antioxidant defenses, causing damage to lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death.

-

Membrane Disruption: Many bioactive peptides exert their effects by interacting with and disrupting cellular membranes.[8][9] The amphiphilic nature of this compound derivatives—possessing both hydrophobic (Phe) and hydrophilic (peptide backbone) characteristics—may facilitate their insertion into the lipid bilayer of cell membranes. This can lead to pore formation, loss of ionic homeostasis, and subsequent cell lysis.[9]

-

Protein Aggregation: The Pro-Phe-Phe tripeptide is known to be highly prone to aggregation, forming unique helical structures.[6] This raises the possibility that derivatives could self-assemble into toxic oligomers or larger amyloid-like fibrils, a mechanism of toxicity well-documented in neurodegenerative diseases.[7] These aggregates can disrupt cellular function through various means, including membrane permeabilization and sequestration of essential proteins.

-

Immunogenicity: As with all peptide therapeutics, the potential for an immune response is a critical consideration. While smaller peptides are often less immunogenic, modifications, impurities, or aggregation can create neo-epitopes that are recognized by the immune system, leading to anti-drug antibodies (ADAs), hypersensitivity reactions, or neutralization of the therapeutic effect.[10][11]

A hypothetical signaling pathway for cytotoxicity is visualized below.

Caption: Hypothetical pathway of this compound derivative-induced apoptosis.

A Multi-Tiered Framework for Toxicological Evaluation

A scientifically sound and resource-efficient toxicology program follows a tiered, funnel-like approach, starting with broad, rapid screening and progressing to specific, complex biological systems.

Caption: Tiered workflow for toxicological evaluation of peptide derivatives.

Tier 1: In Silico & Computational Screening

Causality: Before committing to resource-intensive wet-lab experiments, computational tools provide a valuable preliminary screen.[10] These methods leverage vast datasets of known toxic and non-toxic peptides to predict the potential toxicity of a novel sequence, enabling early-stage candidate prioritization.[12]

Methodology:

-

Toxicity Prediction Servers: Utilize web-based tools like ToxinPred, which employ machine learning algorithms to predict toxicity based on physicochemical properties such as amino acid composition and dipeptide frequency.[12]

-

Structural Analysis: Model the 3D structure of the peptide derivative to identify motifs associated with toxicity, such as aggregation-prone regions or membrane-spanning domains.

Tier 2: In Vitro Assessment

Causality: In vitro assays are the cornerstone of mechanistic toxicology, providing controlled environments to assess the direct effects of a compound on cells. This tier aims to quantify cytotoxicity (cell death), hemolysis (red blood cell lysis), and genotoxicity (damage to genetic material).

| Assay Type | Principle & Rationale | Key Endpoints | References |

| Cytotoxicity (MTT) | Measures the metabolic activity of mitochondrial reductase enzymes. A decrease in activity correlates with reduced cell viability. Chosen for its high throughput and sensitivity. | IC₅₀/EC₅₀ (Concentration for 50% inhibition/effect) | [13][14] |

| Cytotoxicity (LDH Release) | Lactate Dehydrogenase (LDH) is a cytosolic enzyme released upon cell membrane damage. Measures loss of membrane integrity, a direct indicator of cytolysis. | % Cytotoxicity relative to control | [15] |

| Hemolysis Assay | Directly assesses the peptide's ability to lyse red blood cells, a critical indicator of biocompatibility for intravenously administered drugs. | % Hemolysis | [15] |

| Genotoxicity (Micronucleus) | Detects chromosomal damage (micronuclei) resulting from unrepaired DNA double-strand breaks. Essential for identifying potential carcinogens. | Frequency of micronucleated cells | [16] |

This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the results.

-

Cell Culture:

-

Seed a human cell line (e.g., HeLa for cancer context, or a non-cancerous line like HaCaT for general toxicity) into a 96-well plate at a density of 5 x 10⁴ cells per well.[14]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Preparation & Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., sterile deionized water or DMSO).[14]

-

Perform serial dilutions to create a range of working concentrations (e.g., 1 µg/mL to 1000 µg/mL).[14]

-

Remove the old medium from the cells and add 100 µL of the medium containing the different peptide concentrations.

-

Controls: Include wells with medium only (vehicle control), untreated cells (negative control), and cells treated with a known cytotoxic agent like doxorubicin (positive control).

-

-

Incubation:

-

Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.[14]

-

-

MTT Reagent Addition:

-

Add 25 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14]

-

Incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Solubilization & Measurement:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Tier 3: In Vivo Toxicology

Causality: While in vitro assays are informative, they cannot capture the complexity of a whole organism, including metabolism, distribution, and systemic immune responses. In vivo studies are therefore essential and required by regulatory agencies to establish a compound's overall safety profile before human trials.[15][17]

Methodology:

-

Acute Toxicity Study: Involves the administration of a single, high dose of the derivative to an animal model (typically rodents) to determine the median lethal dose (LD₅₀) and observe immediate adverse effects.[17]

-

Repeated Dose Toxicity Studies: The compound is administered daily for a set period (e.g., 7 days for sub-acute, 28 days for sub-chronic) to evaluate the effects of cumulative exposure.[18][19]

-

Endpoint Analysis:

-

Clinical Observations: Monitor for changes in weight, behavior, and general health.[19]

-

Hematology and Clinical Chemistry: Analyze blood samples to assess effects on blood cells, liver enzymes (e.g., ALT, AST), and kidney function (e.g., BUN, creatinine).[13][18]

-

Histopathology: After the study, major organs (liver, kidney, heart, lungs, etc.) are examined microscopically for any treatment-related pathological changes.[18]

-

Regulatory Grounding & Strategic Considerations

Navigating the regulatory landscape is a critical component of drug development. Agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the nonclinical evaluation of peptide therapeutics.[20][21]

-

ICH Guidelines: The International Council for Harmonisation (ICH) provides key guidance. ICH Q6B, for instance, outlines test procedures and acceptance criteria for biological products, which is relevant for peptide stability and purity.[21]

-

Impurity Profiling: A significant focus of regulatory scrutiny is on process-related impurities, which can arise during synthesis.[22] These impurities can have their own toxicological and immunogenic profiles and must be identified and controlled within strict limits.[11]

-

Risk-Based Approach: Regulatory bodies advocate for a risk-based approach where the extent of toxicological testing is commensurate with the complexity of the peptide and its intended clinical use.[23] It is imperative to engage with regulatory agencies early in development to align on the nonclinical safety program.

Conclusion

The toxicological evaluation of this compound derivatives is a complex but manageable undertaking that demands a strategic, multi-faceted approach. By integrating predictive in silico methods, robust in vitro mechanistic studies, and comprehensive in vivo safety assessments, developers can build a compelling data package. Understanding the why behind each assay—from the foundational risk of oxidative stress posed by phenylalanine to the systemic complexities captured in animal models—transforms the process from a checklist exercise into a predictive science. This deep, mechanistic understanding is not only fundamental to ensuring patient safety but is also the most efficient path to regulatory success.

References

-

ResearchGate. (n.d.). In vitro effects of phenylalanine (Phe) on the lipid peroxidation... Retrieved from [Link]

-

Zielińska, J., et al. (2022). Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. PMC. Retrieved from [Link]

-

Fernandes, C. G., et al. (2010). Experimental Evidence that Phenylalanine Provokes Oxidative Stress in Hippocampus and Cerebral Cortex of Developing Rats. PMC. Retrieved from [Link]

-

Al-Sbiei, A., et al. (2022). Sub-acute and sub-chronic toxicity assessment of the antimicrobial peptide Dermaseptin B2 on biochemical, haematological and histopathological parameters in BALB/c mice and Albino Wistar rats. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

-

Al-Sbiei, A., et al. (2023). Phenylketonuria (PKU). National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro and in vivo toxicity assays. (A) In vitro cytotoxicity assay... Retrieved from [Link]

-

Khan, A. A., et al. (2018). Toxicity of Biologically Active Peptides and Future Safety Aspects: An Update. ResearchGate. Retrieved from [Link]

-

Zhang, M., et al. (2022). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. MDPI. Retrieved from [Link]

-

Gholami, M., et al. (2018). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. PMC - NIH. Retrieved from [Link]

-

Bracci, E., et al. (2021). In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. MDPI. Retrieved from [Link]

-

Schubert, D., et al. (1995). Amyloid peptides are toxic via a common oxidative mechanism. PubMed. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Considerations for Peptide Drug Products | Level 2 Guidance. Retrieved from [Link]

-

ResearchGate. (n.d.). Extensive Dysregulation of Phenylalanine Metabolism Is Associated With Stress Hyperphenylalaninemia and 30-Day Death in Critically Ill Patients With Acute Decompensated Heart Failure. Retrieved from [Link]

-

Martínez-Pacheco, S., et al. (2024). Bacterial Cyclodipeptides Inhibit Invasiveness and Metastasis Progression in the Triple-Negative Breast Cancer MDA-MB-231 Mouse Model. MDPI. Retrieved from [Link]

-

Keire, D. A., et al. (2019). Chapter 1: Regulatory Considerations for Peptide Therapeutics. Books. Retrieved from [Link]

-

Lee, T.-Y., et al. (2024). ToxTeller: Predicting Peptide Toxicity Using Four Different Machine Learning Approaches. ACS Publications. Retrieved from [Link]

-

Ehmoser, C., & Neundorf, I. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. Retrieved from [Link]

-

PubMed Central. (2015). toxic peptides are selected to provide information regarding the processing of the propeptide, which represents the phenotypic state of the signaling cell. Retrieved from [Link]

-

Dahiya, R., & Pathak, D. (2008). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. PubMed. Retrieved from [Link]

-

Wang, Y., et al. (2024). A Novel Tetrapeptide Ala-Phe-Phe-Pro (AFFP) Derived from Antarctic Krill Prevents Scopolamine-Induced Memory Disorder by Balancing Lipid Metabolism of Mice Hippocampus. PMC. Retrieved from [Link]

-

de Santana, D. F. B., et al. (2018). In vitro cytotoxic and genotoxic evaluation of peptides used in nuclear medicine (DOTATATE and Ubiquicidin29-41) in CHO-K1 cells. PMC - NIH. Retrieved from [Link]

-

BioPharmaSpec. (2025). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. Retrieved from [Link]

Sources

- 1. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Evidence that Phenylalanine Provokes Oxidative Stress in Hippocampus and Cerebral Cortex of Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Amyloid peptides are toxic via a common oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An evolutionary perspective on signaling peptides: toxic peptides are selected to provide information regarding the processing of the propeptide, which represents the phenotypic state of the signaling cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. researchgate.net [researchgate.net]

- 11. usp.org [usp.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In vitro cytotoxic and genotoxic evaluation of peptides used in nuclear medicine (DOTATATE and Ubiquicidin29-41) in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peptide Drug In Vivo Toxicity - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 18. Sub-acute and sub-chronic toxicity assessment of the antimicrobial peptide Dermaseptin B2 on biochemical, haematological and histopathological parameters in BALB/c mice and Albino Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. fda.gov [fda.gov]

- 21. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biopharmaspec.com [biopharmaspec.com]

- 23. books.rsc.org [books.rsc.org]

Methodological & Application

Application Note: High-Efficiency Synthesis of Cyclo(Pro-Pro-Phe-Phe-) for Oncological Research

This Application Note is structured to guide researchers through the high-efficiency synthesis, purification, and biological validation of cyclo(Pro-Pro-Phe-Phe-) , a cyclic tetrapeptide scaffold with demonstrated potential in melanoma therapeutics and antiviral research.

Abstract & Strategic Significance

Cyclic tetrapeptides (CTPs) represent a privileged class of pharmacophores due to their high metabolic stability, membrane permeability, and rigid conformational pre-organization. However, they are notoriously difficult to synthesize due to high ring strain and the energetic penalty of transannular interactions.

The specific target, cyclo(Pro-Pro-Phe-Phe-) , has emerged as a potent scaffold for anticancer applications, particularly in inhibiting melanoma cell viability (A375 lines) and modulating inflammatory pathways. The inclusion of the Pro-Pro motif acts as a critical "turn inducer," facilitating the ring closure that is otherwise kinetically unfavorable for all-L-tetrapeptides.

This protocol details an optimized Solid-Phase Peptide Synthesis (SPPS) strategy coupled with Solution-Phase Cyclization . Unlike standard protocols, this guide prioritizes a "disconnection strategy" that places the cyclization site at the sterically least hindered amide bond to maximize yield and minimize epimerization.

Retrosynthetic Analysis & Strategy

To synthesize cyclo(Pro-Pro-Phe-Phe), we must select a linear precursor. The choice of the cyclization site is the single most critical determinant of success.

-

Option A (Pro-Pro Closure): Closing the ring between two Proline residues is kinetically poor due to steric bulk and the secondary amine nature of Proline.

-

Option B (Phe-Pro Closure): Closing onto a Proline amine is difficult (secondary amine).

-

Option C (Pro-Phe Closure): Closing onto a Phenylalanine amine (primary amine) is kinetically favored.

Selected Strategy: We will synthesize the linear precursor H-Phe-Phe-Pro-Pro-OH .

-

C-Terminus: Proline (attached to resin).

-

N-Terminus: Phenylalanine (free amine for cyclization).

-

Cyclization: The C-terminal Proline carboxylate will attack the N-terminal Phenylalanine amine. This exploits the nucleophilicity of the primary amine and the turn-inducing geometry of the internal Pro-Pro bond.

Workflow Visualization

Caption: Optimized workflow utilizing 2-CTC resin for generation of fully unprotected linear precursor followed by high-dilution cyclization.

Detailed Protocols

Protocol A: Synthesis of Linear Precursor (H-Phe-Phe-Pro-Pro-OH)

Rationale: We use 2-Chlorotrityl Chloride (2-CTC) resin. This hyper-acid-labile resin allows cleavage of the peptide using 1% Trifluoroacetic acid (TFA). This yields the protected peptide with a free C-terminal acid and free N-terminal amine (after final Fmoc removal), ready for cyclization without harsh hydrolysis.

Materials:

-

2-Chlorotrityl chloride resin (Loading: 0.6–0.8 mmol/g).

-

Fmoc-L-Pro-OH, Fmoc-L-Phe-OH.

-

DIPEA (N,N-Diisopropylethylamine).

-

DCM (Dichloromethane), DMF (Dimethylformamide).

-

Piperidine (20% in DMF) for deprotection.[1]

-

HATU (Coupling reagent).

Step-by-Step:

-

Resin Loading (The Critical First Step):

-

Swell 1.0 g of 2-CTC resin in dry DCM for 30 min.

-

Dissolve Fmoc-Pro-OH (1.2 eq relative to resin capacity) in DCM (10 mL) with DIPEA (4 eq).

-

Add to resin and shake for 2 hours.[1]

-

Why? Low loading (approx 0.4–0.6 mmol/g) is preferred to prevent aggregation.

-

Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chloride sites. Wash resin with DCM (3x), DMF (3x).[1]

-

-

Peptide Elongation (Standard Fmoc SPPS):

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

-

Coupling 1 (Pro): Dissolve Fmoc-Pro-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add to resin.[1][2] Shake 1 hr.

-

Coupling 2 (Phe): Repeat deprotection. Couple Fmoc-Phe-OH.

-

Coupling 3 (Phe): Repeat deprotection. Couple Fmoc-Phe-OH.[3]

-

Final Deprotection: Remove the N-terminal Fmoc group with 20% Piperidine/DMF. Wash thoroughly with DMF, then DCM.[1]

-

-

Cleavage from Resin:

-

Treat resin with 1% TFA in DCM (10 mL) for 2 minutes. Filter into a flask containing 1 mL Pyridine (to neutralize TFA immediately).

-

Repeat 5 times.

-

Concentrate the combined filtrate.[1] Precipitate with cold diethyl ether.

-

Result: Linear H-Phe-Phe-Pro-Pro-OH (acetate/trifluoroacetate salt).

-

Protocol B: Head-to-Tail Cyclization

Rationale: Cyclization of tetrapeptides is prone to dimerization (forming cyclic octapeptides). To favor the intramolecular reaction (cyclization) over intermolecular reaction (oligomerization), we must operate under pseudo-high dilution conditions.

Reagents:

-

HATU (1.5 eq) - Chosen for high reactivity.

-

HOAt (1.5 eq) - Additive to reduce racemization.

-

DIPEA (3 eq).

-

Anhydrous DMF and DCM (1:1 ratio).

Step-by-Step:

-

Preparation: Dissolve the linear peptide in DMF/DCM (1:1) to a concentration of 0.5 mM (very dilute).

-

Calculation: For 100 mg of peptide (MW ~500), use ~400 mL of solvent.

-

-

Activation: Add HATU, HOAt, and DIPEA to the solution.

-

Reaction: Stir at room temperature for 24–48 hours. Monitor by HPLC.

-

Checkpoint: The linear precursor peak should disappear. A new peak (more hydrophobic, higher retention time) should appear.

-

-

Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with 5% NaHCO3, 1M KHSO4, and brine. Dry over Na2SO4.

Protocol C: Purification & Characterization

Data Presentation: Quality Control Specifications

| Parameter | Method | Acceptance Criteria |

| Purity | RP-HPLC (C18 column) | > 98% |

| Identity | ESI-MS / HRMS | [M+H]+ calc: 503.26, obs: 503.2 ± 0.1 |

| Chirality | Marfey's Analysis or Chiral HPLC | No epimerization (<1% D-isomers) |

| Structure | 1H NMR (DMSO-d6) | Confirmation of 4 amide protons (or lack thereof for Pro) |

Purification Method:

-

Column: Semi-prep C18 (e.g., Phenomenex Jupiter).

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 20% B to 80% B over 40 minutes.

-

Note: Cyclic peptides often elute later than their linear counterparts due to loss of charged termini and increased hydrophobicity.

Biological Evaluation (Application Note)

Handling for Assays

Cyclic peptides are often highly hydrophobic.

-

Solubility: Dissolve lyophilized powder in 100% DMSO to create a 10 mM stock.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute into culture medium. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

Anticancer Assay (Melanoma A375)

-

Mechanism: The cyclo(Pro-Pro-Phe-Phe) scaffold has been shown to reduce cell viability in A375 melanoma cells, potentially via modulation of prostanoid metabolism or direct interaction with intracellular targets facilitated by high membrane permeability.

-

Control: Use linear H-Phe-Phe-Pro-Pro-OH as a negative control to demonstrate the necessity of the cyclic constraint.

References

-

Bojarska, J., et al. (2022). Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond.[3][4] International Journal of Molecular Sciences, 23(12), 6438. Link

-

Bojarska, J., et al. (2021). Crystal Structure and Anticancer Activity of Cyclo(Pro-Pro-β-homoPhe-Phe). Molecules, 26(19), 5862. Link

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Link

-

Zabrocki, J., et al. Cyclic tetrapeptides and their use in medicine. US Patent Application.[3] (Cited as foundational for the specific synthesis methodology of this scaffold).

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Neuroprotective Efficacy of Ala-Phe-Phe-Pro (AFFP) in Neurodegenerative Models

[1]

Executive Summary

This application note details the experimental utility of Ala-Phe-Phe-Pro (AFFP) , a tetrapeptide derived from Antarctic krill (Euphausia superba), specifically for neuroprotection research.[1][2] Recent studies (Yang et al., 2024) have identified AFFP as a potent regulator of hippocampal lipid metabolism and a scavenger of Reactive Oxygen Species (ROS). Unlike generic antioxidants, AFFP exhibits a dual mechanism: it mitigates oxidative stress via active hydrogen donation and restores glycerophospholipid homeostasis in scopolamine-induced amnesia models.

This guide provides researchers with standardized protocols for solubilization, in vitro antioxidant validation, and in vivo neuroprotective assessment, ensuring high reproducibility in drug development pipelines targeting Alzheimer’s Disease (AD) and mild cognitive impairment (MCI).

Technical Profile & Mechanism of Action

Physicochemical Properties

AFFP is a hydrophobic tetrapeptide. Its structural efficacy relies on the central Phe-Phe (FF) motif, a known self-assembling element that facilitates membrane interaction, and the C-terminal Proline , which confers resistance to rapid enzymatic degradation.

| Property | Specification |

| Sequence | Alanine-Phenylalanine-Phenylalanine-Proline (A-F-F-P) |

| Source | Synthetic analogue or hydrolysate of Euphausia superba (Parent: SSDAFFPFR) |

| Molecular Weight | ~466.5 g/mol (Estimate based on residues) |

| Solubility | Low in pure water; soluble in DMSO/PBS mixtures or 30% Ethanol |

| Purity Requirement | >95% (HPLC) for biological assays |

| Storage | -20°C (Lyophilized); -80°C (In solution, avoid freeze-thaw) |

Mechanistic Pathway

The neuroprotective action of AFFP operates through two distinct axes:

-

ROS Scavenging: NMR spectroscopy confirms AFFP possesses three active hydrogen sites, allowing it to directly neutralize free radicals, thereby upregulating endogenous antioxidant enzymes (SOD, CAT).

-

Lipidome Regulation: In neurodegenerative states, brain lipid composition shifts (e.g., loss of unsaturated fatty acids). AFFP administration has been proven to restore the levels of unsaturated lipids and glycerophospholipids in the hippocampus, preserving neuronal membrane integrity.

Pathway Visualization

The following diagram illustrates the intervention points of AFFP within the neurodegenerative cascade triggered by cholinergic blockade (Scopolamine).

Caption: AFFP intervenes by upregulating antioxidant enzymes and restoring hippocampal lipid balance, effectively blocking the progression from oxidative insult to cognitive decline.

Experimental Protocols

Protocol A: Preparation and Solubilization

Critical Step: Due to the hydrophobic nature of the Phe-Phe motif, improper solubilization will lead to aggregation and inconsistent dosing.

-

Stock Solution (10 mM):

-

Weigh lyophilized AFFP powder.

-

Dissolve initially in DMSO (Dimethyl sulfoxide) to 10% of the final target volume. Vortex until clear.

-

Slowly add PBS (pH 7.4) to reach the final volume.

-

Note: Final DMSO concentration in cell culture should not exceed 0.1%. For animal studies, ensure the vehicle is compatible (e.g., 0.5% CMC-Na or saline with <1% DMSO).

-

-

Sterilization: Pass through a 0.22 µm PVDF filter. Nylon filters may bind the peptide.

Protocol B: In Vivo Scopolamine-Induced Memory Impairment Model

This protocol validates the efficacy of AFFP in reversing cholinergic and oxidative deficits in mice (C57BL/6 or ICR).

1. Animal Grouping (n=10/group):

-

Control: Saline/Vehicle.

-

Model: Scopolamine (1 mg/kg, i.p.) + Vehicle.

-

Positive Control: Donepezil (5 mg/kg) or Tacrine.

-

AFFP Low Dose: 20 mg/kg (p.o. or i.p.).

-

AFFP High Dose: 40 mg/kg (p.o. or i.p.).

2. Administration Timeline:

-

Pre-treatment: Administer AFFP once daily for 14–28 days .

-

Induction: On the final 7 days, administer Scopolamine 30 minutes after AFFP treatment.

-

Behavioral Testing: Begin testing (Morris Water Maze or Passive Avoidance) 30 minutes after Scopolamine injection on designated days.

3. Tissue Collection & Biochemistry:

-

Sacrifice animals immediately after behavioral tests.

-

Isolate the Hippocampus and Cortex on ice.

-

Homogenize in cold PBS.

-

Assay Targets:

-

Superoxide Dismutase (SOD): Expect increase in AFFP groups.[3]

-

Malondialdehyde (MDA): Expect decrease in AFFP groups (marker of lipid peroxidation).[3][4]

-

Acetylcholinesterase (AChE): Measure activity; AFFP may show moderate inhibition or indirect regulation.

-

Lipidomics (Optional): LC-MS analysis of hippocampal homogenate to verify glycerophospholipid restoration.

-

Protocol C: In Vitro Neuroprotection (PC12 or SH-SY5Y Cells)

1. Cell Culture:

-

Culture PC12 cells in DMEM + 10% Horse Serum + 5% FBS.

-

Seed at

cells/well in 96-well plates.

2. Treatment:

-

Pre-treat with AFFP (10, 20, 50 µM) for 2 hours.

-

Add H₂O₂ (200 µM) or Glutamate to induce oxidative stress.

-

Incubate for 24 hours.

3. Readout:

-

MTT/CCK-8 Assay: Measure cell viability.

-

ROS Staining: Use DCFH-DA fluorescent probe. AFFP treatment should significantly reduce intracellular green fluorescence.

Expected Results & Data Interpretation

When following the above protocols, the following quantitative outcomes indicate successful AFFP activity:

| Metric | Model Group (Scopolamine/H₂O₂) | AFFP Treated Group (High Dose) | Interpretation |

| Escape Latency (Water Maze) | High (>60s) | Low (<30s) | Improved spatial memory. |

| Spontaneous Alternation (Y-Maze) | Low (<50%) | High (>70%) | Improved working memory. |

| Serum/Brain MDA | Elevated | Significantly Reduced | Reduced lipid peroxidation. |

| Hippocampal SOD Activity | Suppressed | Restored/Elevated | Enhanced endogenous antioxidant defense. |

| Unsaturated Lipid Content | Depleted | Normalized | Restoration of membrane lipid homeostasis. |

References

-

Yang, J., Qi, Y., Zhu, B., & Lin, S. (2024). A Novel Tetrapeptide Ala-Phe-Phe-Pro (AFFP) Derived from Antarctic Krill Prevents Scopolamine-Induced Memory Disorder by Balancing Lipid Metabolism of Mice Hippocampus.[5][1][2][4][6][7][8][9][10] Nutrients, 16(7), 1019.[1][6][8][9] [Link]

-

Zhang, M., et al. (2021). Brain Lipid Dynamics in Amyloid Precursor Protein/Presenilin 1 Mouse Model of Early Alzheimer's Disease.[8] Journal of Proteome Research, 20, 2643–2650.[5] [Link][5]

-

Patel, K., & Mani, A. (2024). Food-derived Peptides as Promising Neuroprotective Agents: Mechanism and Therapeutic Potential.[6] Current Topics in Medicinal Chemistry, 24(14), 1212.[6] [Link]

Sources

- 1. A Novel Tetrapeptide Ala-Phe-Phe-Pro (AFFP) Derived from Antarctic Krill Prevents Scopolamine-Induced Memory Disorder by Balancing Lipid Metabolism of Mice Hippocampus (2024) | Jingqi Yang [scispace.com]

- 2. A Novel Tetrapeptide Ala-Phe-Phe-Pro (AFFP) Derived from Antarctic Krill Prevents Scopolamine-Induced Memory Disorder by Balancing Lipid Metabolism of Mice Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Marine Bioactive Components and Chronic Neuroinflammation: Focus on Neurodegenerative Disease [mdpi.com]

- 5. A Novel Tetrapeptide Ala-Phe-Phe-Pro (AFFP) Derived from Antarctic Krill Prevents Scopolamine-Induced Memory Disorder by Balancing Lipid Metabolism of Mice Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Note: Robust RP-HPLC Analysis of the Hydrophobic Tripeptide Phe-Pro-Phe (FPF)

Abstract & Scope

This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of Phenylalanyl-Prolyl-Phenylalanine (Phe-Pro-Phe or FPF). FPF is a hydrophobic tripeptide often utilized as a model substrate in protease kinetic studies and supramolecular self-assembly research due to its rigid proline linker and aromatic stacking capabilities.

The method overcomes specific challenges associated with FPF analysis:

-

Hydrophobicity: The flanking Phenylalanine residues create significant retention on standard C18 phases, requiring optimized organic gradients.

-

Detection Limits: Lacking Tryptophan or Tyrosine, FPF has weak absorbance at 280 nm. This method utilizes the peptide bond absorbance at 214 nm for maximum sensitivity.

-

Conformational Isomerism: The Proline residue can induce cis/trans isomerization, potentially leading to peak broadening.

Physicochemical Context & Method Design

The Analyte: this compound

-

Sequence: Phenylalanine-Proline-Phenylalanine

-

Molecular Weight: ~393.48 g/mol

-

Isoelectric Point (pI): ~5.5

-

Hydrophobicity: High. The two Phenylalanine side chains interact strongly with alkyl-bonded stationary phases.

Critical Method Parameters (The "Why")

| Parameter | Selection | Scientific Rationale |

| Stationary Phase | C18 (Octadecyl) | The high hydrophobicity of FPF requires a C18 phase for adequate retention and resolution from polar impurities. A pore size of 100Å–120Å is ideal for small peptides. |

| Mobile Phase A | Water + 0.1% TFA | Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It protonates the terminal carboxyl group (suppressing ionization), increasing retention and sharpening peak shape by masking silanol interactions. |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (lower backpressure) and lower UV cutoff, allowing noise-free detection at 214 nm. |

| Temperature | 40°C - 60°C | Expert Insight: Proline-containing peptides exist in slow equilibrium between cis and trans isomers. Elevated temperature increases the interconversion rate, collapsing split peaks or shoulders into a single, sharp peak. |

Experimental Protocols

Protocol A: Standard UV-HPLC (Quality Control)

Best for purity analysis and quantification.

Instrumentation:

-

HPLC System (Agilent 1260/1290, Waters Alliance, or equivalent)

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

Chromatographic Conditions:

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 50°C (Critical for peak shape).

-

Injection Volume: 10 µL.

-

Detection: UV at 214 nm (Reference: 360 nm).

-

Run Time: 20 minutes.

Gradient Table:

| Time (min) | % Mobile Phase A (0.1% TFA in H2O) | % Mobile Phase B (0.1% TFA in ACN) | Event |

| 0.00 | 95 | 5 | Equilibration |

| 1.00 | 95 | 5 | Injection hold |

| 15.00 | 40 | 60 | Linear Gradient |

| 15.10 | 5 | 95 | Wash Step |

| 17.00 | 5 | 95 | Wash Hold |

| 17.10 | 95 | 5 | Re-equilibration |

| 20.00 | 95 | 5 | End |

Protocol B: LC-MS Compatible Method

Best for identification and trace analysis.

Modifications:

-

Acid Modifier: Replace 0.1% TFA with 0.1% Formic Acid (FA) . TFA suppresses ionization in Mass Spectrometry (signal quenching). FA provides protons without strong ion pairing.

-

Column: Use a C18 column with high end-capping (e.g., Waters XBridge Peptide BEH C18) to mitigate peak tailing caused by the weaker acid (FA).

Sample Preparation Workflow

Self-validating step: Ensure the sample is fully dissolved to prevent carryover or variable injection areas.

-

Stock Solution: Weigh 1.0 mg of FPF.

-

Solvent: Dissolve in 1.0 mL of 50:50 Water:Acetonitrile .

-

Note: Pure water may not fully dissolve FPF due to the hydrophobic Phe residues.

-

Sonication: Sonicate for 5 minutes.

-

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

-

Dilution: Dilute to working concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

Visualizing the Method Logic

The following diagram illustrates the decision matrix for optimizing the separation of hydrophobic peptides like FPF.

Caption: Logic flow for optimizing FPF analysis, highlighting the critical temperature step for Proline management.

System Suitability & Troubleshooting

To ensure the method is "self-validating," run a standard check before every sample batch.

System Suitability Criteria (Acceptance Limits):

-

Retention Time %RSD: < 2.0% (n=5 injections).

-

Tailing Factor (T): 0.8 < T < 1.5. (If T > 1.5, column may be aged or TFA concentration is too low).

-

Theoretical Plates (N): > 5000.

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Split Peak / Shoulder | Proline cis/trans isomerization. | Increase column temperature to 50°C or 60°C. |

| Broad Peak | Sample solvent too strong (e.g., 100% ACN). | Dilute sample in starting mobile phase (5% ACN). |

| Ghost Peaks | Carryover of hydrophobic FPF. | Add a "Sawtooth" wash (5% -> 95% -> 5% B) between runs. |

| Low Sensitivity | Detection at 254/280 nm. | Switch to 214 nm (peptide bond) or 220 nm . |

References

- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Standard text on peptide RP-HPLC principles).

-

Vertex AI Search Results. (2023). RP-HPLC separation of hydrophobic tripeptides protocol. Retrieved from .

-

Agilent Technologies. (2020). Peptide Analysis and Purification: A Guide to Reversed-Phase HPLC. Retrieved from .

- Adler-Abramovich, L., et al. (2012). Phenylalanine assembly into toxic fibrils suggests amyloid etiology in phenylketonuria. Nature Chemical Biology. (Context on Phe-Phe self-assembly properties).

- Majors, R. E. (2013). Troubleshooting HPLC Problems with Proline-Containing Peptides. LCGC North America.

Sources

Application Note: The Phe-Pro-Phe (FPF) Motif in Peptide Drug Discovery

This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the dual utility of the Phe-Pro-Phe (FPF) motif as both a structural constraint and a self-assembling building block.

Executive Summary

The tripeptide motif This compound (FPF) represents a unique intersection of conformational rigidity and supramolecular versatility. Unlike its isomer Pro-Phe-Phe (PFF), which is known for forming helical-like sheets, FPF is a distinct driver of

This guide outlines the mechanistic basis for using FPF in two critical drug discovery workflows:

-

Peptidomimetics: Using FPF to "lock" bioactive conformations (specifically Type VI

-turns) to enhance receptor affinity. -

Supramolecular Delivery: Exploiting FPF’s self-assembly properties to generate protease-resistant hydrogels for sustained release.

Mechanistic Foundation: The "Kink-Stack" Effect

The utility of FPF derives from the synergistic interaction between the aromatic side chains and the constrained pyrrolidine ring.

-

The Proline Kink (Conformational Constraint): Proline is the only N-alkylated amino acid, restricting the

dihedral angle to approx. -65°. In the FPF sequence, Proline acts as a "breaker" of long helices, forcing the backbone into a turn. -

The Phenylalanine Stack (Supramolecular Glue): The flanking Phenylalanine residues engage in

-

Comparative Logic: FPF vs. PFF

| Feature | This compound (FPF) | Pro-Phe-Phe (PFF) |

| Primary Structure | Helical-like Sheets | |

| Assembly Driver | Intermolecular | Aromatic "Zipper" |

| Key Utility | Turn Mimetic & Amyloid Hydrogels | Aggregation-prone scaffolds |

| Protease Sensitivity | High (Chymotrypsin target) | Moderate |

Application 1: FPF as a Beta-Turn Mimetic

In GPCR ligand design, bioactivity often depends on a specific turn geometry. FPF is an ideal scaffold to stabilize these turns.

Mechanism: The Type VI Turn

The cis-isomer of the X-Pro peptide bond is energetically accessible, allowing FPF to adopt a Type VI

Workflow: Designing FPF-Constrained Analogs

-

Identify the Turn: Locate the flexible loop in your target protein (e.g., CDR3 region of an antibody or a flexible GPCR ligand).

-

Grafting: Replace the native turn sequence with -Phe-Pro-Phe- .

-

Cyclization: Cyclize the peptide (Head-to-Tail or Disulfide) to force the Proline into the cis conformation, locking the bioactive state.

Figure 1: Workflow for grafting the FPF motif into bioactive peptides to stabilize secondary structure.

Application 2: Supramolecular Hydrogels

Short peptides containing the FPF motif can self-assemble into nanofibrous hydrogels. These are excellent candidates for injectable drug depots .

-

Trigger: Dilution of an organic solution (HFIP or DMSO) into water.

-

Structure: The FPF peptides stack into twisted fibrils (amyloid-like) which entangle to trap water.

-

Cargo: Small molecules or therapeutic proteins can be physically entrapped within the fibril network.

Experimental Protocols

Protocol A: High-Fidelity SPPS of FPF Motifs

Challenge: Coupling an amino acid to a Proline residue (creating the Phe-Pro bond) is difficult due to steric hindrance from the pyrrolidine ring and the secondary amine.

Reagents:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) resin (prevents diketopiperazine formation).

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt.

-

Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure:

-

Resin Loading (C-terminal Phe):

-

Swell 2-CTC resin in DCM.

-

Add Fmoc-Phe-OH (3 eq) + DIPEA (6 eq) in DCM. Agitate 2h.

-

Cap unreacted sites with Methanol (1 mL/g resin) for 20 min.

-

-

Deprotection:

-

20% Piperidine in DMF (2 x 10 min). Wash DMF x 5.

-

-

Coupling Proline (The Easy Step):

-

Fmoc-Pro-OH (4 eq), HBTU (3.9 eq), DIPEA (8 eq). Reaction time: 45 min.

-

-

Coupling Phenylalanine to Proline (The Critical Step):

-

Note: Standard HBTU often fails here.

-

Use Fmoc-Phe-OH (4 eq) , HATU (4 eq) , HOAt (4 eq) , and DIPEA (8 eq) .

-

Double Coupling: Perform this reaction twice (2 x 2 hours) to ensure complete conversion of the secondary amine.

-

Monitoring: Use the Chloranil Test (specific for secondary amines) instead of Kaiser Test. A blue color indicates incomplete coupling.

-

-

Cleavage:

-

Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

-

Precipitate in cold diethyl ether.

-

Protocol B: Self-Assembly & Hydrogel Characterization

Objective: Create a hydrogel from Fmoc-Phe-Pro-Phe-OH.

-

Preparation:

-

Dissolve lyophilized Fmoc-FPF peptide in DMSO to a concentration of 100 mg/mL.

-

-

Gelation Trigger:

-

Dilute the DMSO stock 1:10 into Phosphate Buffered Saline (PBS, pH 7.4) to reach a final concentration of 10 mg/mL (1 wt%).

-

Observation: The solution should turn opaque almost immediately, transitioning to a stable gel within 30 minutes.

-

-

Rheology (Validation):

-

Perform an oscillatory frequency sweep (0.1–100 rad/s) at 1% strain.

-

Success Criteria: Storage modulus (

) > Loss modulus (

-

-

TEM Imaging:

-

Place 5